molecular formula C22H29N3OS B2498911 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea CAS No. 1235626-39-7

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2498911
CAS No.: 1235626-39-7
M. Wt: 383.55
InChI Key: SQRYRSMALXHXFC-UHFFFAOYSA-N
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Description

  • The methylthio group is introduced via nucleophilic substitution reactions.
  • Reagents: Methylthiolating agents such as methylthiol chloride.
  • Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) under reflux.
  • Urea Formation:

    • The final step involves the reaction of the piperidine derivative with an isocyanate to form the urea linkage.
    • Reagents: Isocyanates such as m-tolyl isocyanate.
    • Conditions: Mild temperatures and inert atmosphere to prevent side reactions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    • Use of continuous flow reactors for better control of reaction conditions.
    • Implementation of purification techniques such as recrystallization and chromatography.

    Types of Reactions:

    • Oxidation:

      • The methylthio group can undergo oxidation to form sulfoxides or sulfones.
      • Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
      • Conditions: Mild to moderate temperatures to control the extent of oxidation.
    • Reduction:

      • The nitro groups, if present, can be reduced to amines.
      • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
      • Conditions: Typically carried out under an inert atmosphere to prevent unwanted side reactions.
    • Substitution:

      • The aromatic rings can undergo electrophilic substitution reactions.
      • Reagents: Electrophiles such as halogens or nitro groups.
      • Conditions: Often requires a catalyst like iron(III) chloride (FeCl3) for halogenation.

    Major Products:

    • Oxidation of the methylthio group yields sulfoxides or sulfones.
    • Reduction of nitro groups yields corresponding amines.
    • Substitution reactions on the aromatic rings yield various substituted derivatives.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Piperidine Ring:

      • Starting with a benzylamine derivative, the piperidine ring is formed through cyclization reactions.
      • Conditions: Often involves the use of strong bases or acids to facilitate ring closure.

    Scientific Research Applications

    1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea has several applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Potential use as a ligand in receptor binding studies.
      • Investigated for its biological activity, including antimicrobial and anticancer properties.
    • Medicine:

      • Explored as a potential therapeutic agent due to its unique structure.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Used in the development of new materials with specific properties.
      • Potential applications in the production of polymers and resins.

    Mechanism of Action

    The mechanism of action of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:

      Receptor Binding:

      Enzyme Inhibition:

      Pathways Involved:

    Comparison with Similar Compounds

    • 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(p-tolyl)urea:

      • Similar structure but with a para-tolyl group instead of a meta-tolyl group.
      • Differences in biological activity and reactivity due to positional isomerism.
    • 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea:

      • Similar structure but with an ortho-tolyl group.
      • Positional isomerism affects its chemical and biological properties.

    Uniqueness:

    • The specific positioning of the methylthio and tolyl groups in 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea provides unique steric and electronic properties.
    • These properties influence its reactivity, stability, and biological activity, making it distinct from its isomers and other related compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-(3-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H29N3OS/c1-17-6-5-8-20(14-17)24-22(26)23-15-18-10-12-25(13-11-18)16-19-7-3-4-9-21(19)27-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H2,23,24,26)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SQRYRSMALXHXFC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H29N3OS
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    383.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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